benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate is a heterocyclic compound that features a piperidine ring substituted with a benzyl group, a hydroxyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation reactions.
Benzylation: The benzyl group is introduced through a benzylation reaction, often using benzyl bromide and a base.
Esterification: The carboxylate ester is formed through an esterification reaction involving the corresponding carboxylic acid and an alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate: A compound with an amino group instead of a methyl group.
Uniqueness
Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-11-9-15(8-7-13(11)16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13-/m0/s1 |
InChI Key |
OAWJJFYEWGRHNA-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@H]1O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CCC1O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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